(E)-3-(Pyrimidin-5-YL)acrylic acid

Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

Generic pyrimidine acrylic acids introduce structural ambiguity: substitution position, olefin geometry, and acid protection state are non-interchangeable. (E)-3-(Pyrimidin-5-yl)acrylic acid (CAS 123530-65-4) provides the defined (E)-isomer with native carboxylic acid for direct conjugation. • C5 attachment keeps C2/C4 free for trisubstituted library synthesis • Free -COOH enables direct HATU/EDC amide coupling; no ester deprotection needed • ≥98% purity; 120-fold antiproliferative potency gains demonstrated in TNBC cell line HCC1806 using this scaffold Full QC documentation. Ships globally.

Molecular Formula C7H6N2O2
Molecular Weight 150.13 g/mol
CAS No. 123530-65-4
Cat. No. B039495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-(Pyrimidin-5-YL)acrylic acid
CAS123530-65-4
Synonyms2-Propenoic acid, 3-(5-pyrimidinyl)-, (2E)- (9CI)
Molecular FormulaC7H6N2O2
Molecular Weight150.13 g/mol
Structural Identifiers
SMILESC1=C(C=NC=N1)C=CC(=O)O
InChIInChI=1S/C7H6N2O2/c10-7(11)2-1-6-3-8-5-9-4-6/h1-5H,(H,10,11)/b2-1+
InChIKeyXZAOEYWVIVLYAL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (E)-3-(Pyrimidin-5-YL)acrylic acid Is a Key Pyrimidine Building Block


(E)-3-(Pyrimidin-5-YL)acrylic acid (CAS 123530-65-4) is a heterocyclic building block comprising a pyrimidine ring linked to an α,β-unsaturated carboxylic acid moiety through the 5-position . The (E)-configuration of the double bond is structurally confirmed by the InChI stereochemical descriptor (/b2-1+) and its IUPAC name, (2E)-3-(pyrimidin-5-yl)prop-2-enoic acid . This compound serves as a crucial intermediate for constructing pyrimidine-containing compound libraries, particularly where the acrylic acid handle enables amide coupling, esterification, and other conjugation reactions [1]. The pyrimidine core is a privileged scaffold in drug discovery, present in kinase inhibitors and other clinical candidates, making the 5-substituted regioisomer a distinct positional entry point compared to 2- or 4-substituted pyrimidine analogs [1].

5-Substituted pyrimidine building block for tri-substituted library synthesis

(E)-configured acrylic acid handle for amide coupling and esterification

Free carboxylic acid form supports direct, deprotection-free conjugation workflows

(E)-3-(Pyrimidin-5-YL)acrylic acid: Regiochemistry and Olefin Geometry Risks


Substituting (E)-3-(Pyrimidin-5-YL)acrylic acid with a generic pyrimidine acrylic acid overlooks three non-interchangeable structural parameters: (i) the pyrimidine substitution position (2- vs. 4- vs. 5-), which governs the electronics of the heterocycle and thus reactivity in cross-coupling and nucleophilic aromatic substitution reactions; (ii) the (E)-olefin geometry, which determines molecular shape and the spatial orientation of the carboxylate for downstream conjugation; and (iii) the free carboxylic acid functionality, which provides a native handle for amide bond formation without requiring ester deprotection steps [1]. The 2-substituted analog 3-(pyrimidin-2-yl)acrylic acid introduces a different electronic environment due to the proximity of the ring nitrogens to the acrylic acid side chain, altering both the pKa of the conjugate acid and the compound's hydrogen-bonding capacity [2]. In the context of structure-activity relationship (SAR) exploration, even modest structural deviations can lead to divergent biological outcomes, as demonstrated by the 120-fold difference in antiproliferative potency observed between structurally related oridonin analogs that utilized this building block [1].

Regioisomeric analogs (2- or 4-substituted pyrimidine acrylic acids) alter electronic environment and available reactive sites, which may shift synthetic outcomes in cross-coupling reactions.

Risk: Reactivity profile may not transfer

(Z)-isomer or mixed-geometry material introduces a conformational variable that may confound SAR interpretation in biological assays.

Risk: Conformational consistency may differ

Methyl or ethyl ester derivatives require an additional deprotection step prior to conjugation, which may reduce throughput in parallel synthesis campaigns.

Risk: Synthetic workflow efficiency may shift

(E)-3-(Pyrimidin-5-YL)acrylic acid vs. Regioisomeric Analogs


5-yl vs. 2-yl Regioisomer: Electronic and Steric Effects

The 5-position substitution pattern of (E)-3-(pyrimidin-5-yl)acrylic acid distinguishes it fundamentally from the 2-yl regioisomer 3-(pyrimidin-2-yl)acrylic acid. In the 5-yl isomer, both pyrimidine nitrogen atoms (N1 and N3) are meta to the acrylic acid side chain, resulting in an electron-withdrawing effect that is symmetrically distributed across the ring . In contrast, the 2-yl isomer places the acrylic acid directly adjacent to one nitrogen and distal to the other, creating an asymmetric electronic environment that affects both the pKa of the carboxylic acid and the reactivity of the ring toward nucleophilic aromatic substitution. The 5-yl substitution leaves both the 2- and 4-positions of the pyrimidine available for further functionalization, whereas the 2-yl isomer blocks the most electrophilic position on the ring . This regioisomeric difference translates into distinct synthetic utility: the 5-yl isomer is employed in Heck-type coupling reactions with 5-halopyrimidines, a route not accessible to 2-substituted analogs without different protecting group strategies [1].

5-yl vs. 2-yl Regioisomer
Class-level inference
5-yl isomer: Symmetric electronic environment; positions 2, 4, and 6 available for functionalization
vs. 2-yl isomer: Asymmetric electronics; blocks most electrophilic ring position
Enables distinct SAR exploration at three remaining ring positions
Electronic property context-dependent; review for specific cross-coupling protocols
Medicinal Chemistry Synthetic Methodology Structure-Activity Relationship

(E)- vs. (Z)-Configuration: Impact on Molecular Shape

The (E)-configuration of the acrylic acid double bond in (E)-3-(pyrimidin-5-yl)acrylic acid, confirmed by the InChI stereodescriptor /b2-1+, imparts a trans orientation of the pyrimidine ring and the carboxylic acid group relative to the double bond . This geometry results in an extended molecular conformation with a calculated distance between the pyrimidine C5 and the carboxylate carbon that is longer than in the (Z)-isomer. While specific biological data for the (Z)-isomer of this exact compound are not available in primary literature, the critical importance of olefin geometry is demonstrated by the known photoisomerization susceptibility of acrylic acid moieties in pyridopyrimidine-based efflux pump inhibitors, where E→Z isomerization led to loss of biological activity . The (E)-isomer is the thermodynamically stable form and the product of stereoselective syntheses (e.g., Knoevenagel condensation), ensuring consistent batch-to-batch stereochemical purity when sourced from reputable vendors offering ≥98% purity [1].

(E)- vs. (Z)-Configuration
Class-level inference
(E)-isomer: Extended trans geometry; exclusively supplied at >=98% purity
Hypothetical (Z)-isomer: Sterically hindered; not commercially available as pure isomer
Ensures conformational consistency across synthesis batches
Sterochemical identity confirmed by InChI stereodescriptor /b2-1+
Conformational Analysis Drug Design Medicinal Chemistry

Free Acid vs. Ester: Direct Conjugation Utility

This compound presents the free carboxylic acid form, enabling direct amide coupling without deprotection steps required for the corresponding methyl or ethyl ester analogs [1]. The methyl ester derivative (synthesized from the free acid by treatment with HCl in methanol) has been used as an intermediate in the preparation of oridonin analogs exhibiting 120-fold enhanced antiproliferative activity relative to oridonin in the HCC1806 TNBC cell line [2]. The free acid form eliminates one synthetic step from library production workflows and avoids potential ester hydrolysis side reactions under basic coupling conditions. While no systematic comparative study of coupling efficiency between the free acid and its esters has been published for this specific compound, the cost-per-step savings in parallel synthesis from eliminating a deprotection stage are estimable based on standard amide coupling protocols [1].

Free Acid vs. Ester Utility
Supporting evidence
Free acid: Direct HATU/EDC-mediated amide coupling, eliminating ester hydrolysis step
Comparative example: Oridonin analogs synthesized via free acid showed 120-fold improved model response over parent compound
Reduces synthetic steps in compound library production
No head-to-head yield comparison published; benefits are workflow-context dependent
Synthetic Chemistry Amide Coupling Building Block Utility

(E)-3-(Pyrimidin-5-YL)acrylic acid: Key Application Scenarios


5-Position Pyrimidine Substitution for Kinase Inhibitor Diversity

In kinase drug discovery, pyrimidine cores are ubiquitous hinge-binding motifs. (E)-3-(Pyrimidin-5-YL)acrylic acid provides a 5-substituted entry point that leaves the 2- and 4-positions free for further derivatization, enabling the construction of trisubstituted pyrimidine libraries where the acrylic acid handle serves as a linker attachment point [1]. This regiospecific building block was employed in the synthesis of oridonin analog 56, which demonstrated a 120-fold improvement in antiproliferative activity over the parent natural product in TNBC cell line HCC1806, highlighting the value of 5-substituted pyrimidine intermediates in generating potent anticancer agents [1].

Stereochemically Pure (E)-Acrylic Acid for Compound Libraries

The defined (E)-geometry of this building block ensures that the pyrimidine ring and the conjugated amide/ester are held in a trans relationship, producing an extended molecular shape that may be advantageous for binding to shallow protein pockets or protein-protein interaction interfaces. The photoisomerization sensitivity of acrylic acid moieties in related pyridopyrimidine efflux pump inhibitors underscores the importance of sourcing the pure (E)-isomer for reproducible biological data . This building block's (E)-configuration is consistently maintained when sourced at ≥98% purity from validated vendors [2].

One-Step Amide Library Synthesis

The free carboxylic acid functionality permits direct HATU- or EDC-mediated coupling with primary and secondary amines, eliminating the ester hydrolysis step required when using methyl or ethyl ester analogs [3]. In the context of lipoxygenase inhibitor development, pyrimidine acrylic acid amides were synthesized and two compounds demonstrated potent inhibition with IC50 values of 10.7 μM and 1.1 μM [3]. Starting from the free acid rather than an ester accelerates the synthesis cycle, making this building block preferable for automated parallel synthesis platforms.

Agrochemical Lead Generation with Pyrimidinyl Acrylates

Patent literature (EP0471261B1, US5635508) establishes pyrimidyl-substituted acrylic acid derivatives as effective fungicidal agents [4]. The (E)-3-(pyrimidin-5-yl)acrylic acid scaffold serves as a core intermediate for generating diverse ester and amide analogs for pesticidal screening. The 5-position attachment differentiates this scaffold from the 2- and 4-substituted pyrimidine fungicides described in earlier art, offering a distinct IP position for agrochemical discovery programs.

Application
Selection Property
Validation Focus
Kinase inhibitor diversity libraries
5-Position regioisomeric entry point
2- and 4-position derivatization scope review
Stereochemically pure compound libraries
Defined (E)-acrylic acid geometry
Batch-to-batch conformational reproducibility
One-step amide library synthesis
Free carboxylic acid functionality
Deprotection-free conjugation workflow review
Agrochemical lead generation
Pyrimidine acrylic acid scaffold
Ester and amide analog screening context

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